2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one
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Overview
Description
2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one is a fluorinated organic compound characterized by the presence of five fluorine atoms and a methylthio group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one typically involves the reaction of 4-(methylthio)benzaldehyde with pentafluoropropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,3-Pentafluoro-1-(4-(trifluoromethyl)phenyl)propan-1-one
- 2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-(methylthio)phenyl)propan-1-one
- 2,2,3,3,3-Pentafluoro-1-propanol
Uniqueness
2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one is unique due to the presence of both fluorine atoms and a methylthio group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, lipophilicity, and specific reactivity.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5OS/c1-17-7-4-2-6(3-5-7)8(16)9(11,12)10(13,14)15/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSVDVNBQXIBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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